molecular formula C12H12FNO3S2 B6540028 3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060309-94-5

3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6540028
CAS No.: 1060309-94-5
M. Wt: 301.4 g/mol
InChI Key: OCVPBRHTXZCFJS-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound characterized by its unique structural features, including a fluorine atom, a methoxy group, a thiophenylmethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring. The fluorine and methoxy groups are introduced through electrophilic aromatic substitution reactions, while the thiophenylmethyl group is added via nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding hydroxyl or amine derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has shown potential as a bioactive molecule

Medicine: In medicine, this compound has been explored for its therapeutic properties. It may exhibit anti-inflammatory, antioxidant, and antimicrobial activities, making it a candidate for the development of new pharmaceuticals.

Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable building block in industrial processes.

Comparison with Similar Compounds

  • 3-Fluoro-4-methyl-N-[(thiophen-3-yl)methyl]aniline

  • 3-Fluoro-4-methoxy-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide

  • 3-Fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-carboxamide

Uniqueness: 3-Fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3S2/c1-17-12-3-2-10(6-11(12)13)19(15,16)14-7-9-4-5-18-8-9/h2-6,8,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVPBRHTXZCFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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